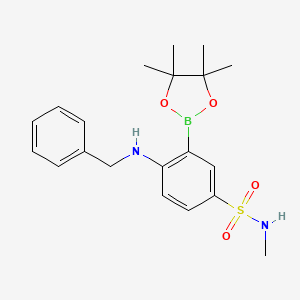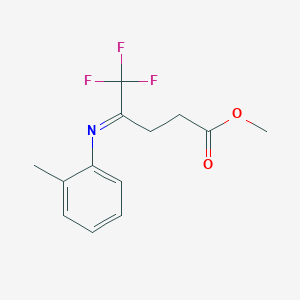
Ethyl 2-chloro-6-fluoro-3-pyridineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-6-fluoro-3-pyridineacetate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-chloro-6-fluoro-3-pyridineacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for this purpose.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the ester group.
Scientific Research Applications
Ethyl 2-chloro-6-fluoro-3-pyridineacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It is investigated for its potential use in developing new pharmaceuticals.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-fluoro-3-pyridineacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to specific biological effects.
For example, in drug discovery, the compound may inhibit the activity of a particular enzyme by binding to its active site and blocking substrate access. The exact molecular pathways involved depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-pyridineacetate: Lacks the fluorine atom, which may result in different reactivity and biological properties.
Ethyl 2-fluoro-3-pyridineacetate:
Ethyl 2-chloro-6-bromo-3-pyridineacetate:
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3 |
InChI Key |
YSQBFNYFOTZRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)



![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)






![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)

![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
